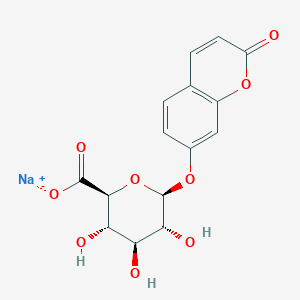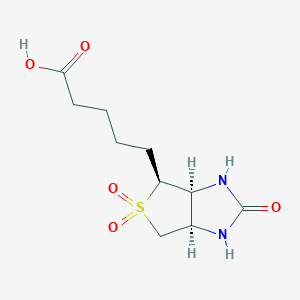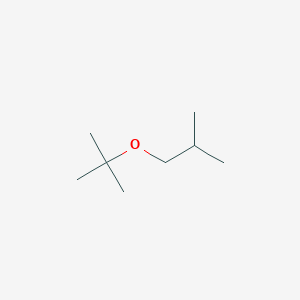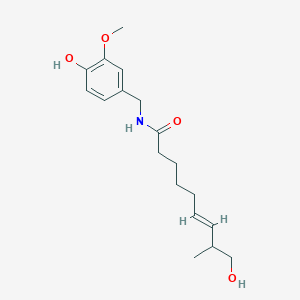
7-Hydroxycoumarin glucuronide sodium salt
Vue d'ensemble
Description
7-Hydroxycoumarin glucuronide sodium salt is a phase II metabolite of 7-hydroxycoumarin . It can be used as a standard for the analysis of 7-hydroxycoumarin metabolism .
Synthesis Analysis
A convenient synthesis of the important metabolite 7-hydroxycoumarin glucuronide is presented, including a first report of the β-imidate . The synthesis involves new preparations of the iodosugar and α-imidate .Molecular Structure Analysis
The empirical formula of 7-Hydroxycoumarin glucuronide sodium salt is C15H13NaO9 . Its molecular weight is 360.25 .Chemical Reactions Analysis
The glucuronidation of 7-hydroxycoumarin has been studied . This process involves the addition of a glucuronic acid moiety to 7-hydroxycoumarin .Physical And Chemical Properties Analysis
7-Hydroxycoumarin glucuronide sodium salt is a solid substance . Its color ranges from white to faint yellow . It has a melting point of ≥285 °C .Applications De Recherche Scientifique
Capillary Electrophoresis in Urine Analysis
7-Hydroxycoumarin glucuronide sodium salt has been utilized in urine analysis using capillary electrophoresis. This method allows for the direct determination of 7-hydroxycoumarin and its glucuronide in urine without sample clean-up, demonstrating significant excretion of coumarin as these metabolites (Bogan et al., 1996).
Metabolic Assays
The compound is used in metabolic assays to study the in vitro metabolism of 7-hydroxycoumarin. A method using capillary electrophoresis has been developed for this purpose, providing a direct and reliable way to quantify 7-hydroxycoumarin glucuronide in such metabolic studies (Bogan et al., 1995).
High-Performance Liquid Chromatography (HPLC) in Metabolite Analysis
The in-vitro metabolism of 7-hydroxycoumarin to its glucuronide form has been investigated using HPLC. This analytical technique is useful for monitoring the enzymatic production and metabolism of 7-hydroxycoumarin glucuronide (Killard et al., 1996).
Synthesis Research
Research into the synthesis of 7-hydroxycoumarin glucuronide has been conducted, focusing on creating an efficient process for generating this metabolite. This includes reports on new preparations and stability data, highlighting the importance of controlled hydrolysis (Brown et al., 1997).
Antibody-Based Analytical Approaches
7-Hydroxycoumarin and its glucuronide have been the focus of developing antibody-based analytical methods. These include competitive enzyme-linked immunosorbent assay (ELISA) and biosensors for detecting these metabolites in biological samples (Egan et al., 2005).
Intestinal Metabolism Studies
Studies on the conjugation and excretion of metabolites of 7-hydroxycoumarin in the intestines of rats and guinea-pigs have provided insights into chemical toxicity and metabolic processes in the lower gut (Dawson & Bridges, 1979).
Transporter Studies
Research on the transport of 7-hydroxycoumarin glucuronide has identified specific proteins involved in its excretion from the liver and kidney. This knowledge is crucial for understanding the pharmacokinetic profile of coumarin and its metabolites (Wittgen et al., 2012).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-oxochromen-7-yl)oxyoxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O9.Na/c16-9-4-2-6-1-3-7(5-8(6)23-9)22-15-12(19)10(17)11(18)13(24-15)14(20)21;/h1-5,10-13,15,17-19H,(H,20,21);/q;+1/p-1/t10-,11-,12+,13-,15+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHLGBDGEPDEME-KSOKONAESA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NaO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635495 | |
| Record name | Sodium 2-oxo-2H-1-benzopyran-7-yl beta-D-glucopyranosiduronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxycoumarin glucuronide sodium salt | |
CAS RN |
168286-98-4 | |
| Record name | Sodium 2-oxo-2H-1-benzopyran-7-yl beta-D-glucopyranosiduronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Hydroxycoumarin β-D-glucuronide sodium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benzo[a]pyrene-7,8-dione](/img/structure/B196088.png)




![4'-Chloro-[1,1'-biphenyl]-2-amine](/img/structure/B196108.png)





